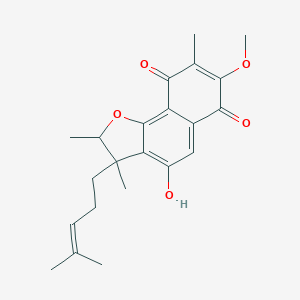

Furaquinocin C

Description

Structure

3D Structure

Propriétés

Numéro CAS |

134984-98-8 |

|---|---|

Formule moléculaire |

C22H26O5 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3 |

Clé InChI |

GDSPWZDWUUGKIM-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |

Synonymes |

furaquinocin C |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Furaquinocin C from Streptomyces sp. KO-3988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furaquinocin family of antibiotics, is a polyketide-isoprenoid hybrid compound, also known as a meroterpenoid, produced by the actinomycete Streptomyces sp. KO-3988.[1][2] First reported in 1991, this metabolite, along with its congeners, has garnered interest for its notable cytocidal activities against various cancer cell lines, including HeLa S3 and B16 melanoma cells.[1][2] This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.

Introduction

The furaquinocins are a series of potent antibiotics isolated from the culture broth of Streptomyces sp. KO-3988.[1][2] These compounds are structurally characterized by a furanonaphthoquinone core. The initial discovery of Furaquinocins A and B in 1990 paved the way for the subsequent isolation of several related metabolites, including this compound, D, E, F, G, and H.[1][3] The furaquinocins exhibit significant cytocidal activity against cancer cell lines, making them promising candidates for further investigation in oncology drug development.

Fermentation of Streptomyces sp. KO-3988 for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. KO-3988. The following protocol is based on the methods developed for the production of furaquinocins from this strain.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 27°C for 48 hours.

-

Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium. The composition of the production medium is provided in Table 1.

-

Fermentation Conditions: The production culture is incubated on a rotary shaker at 27°C for a specified duration, typically several days, to allow for the biosynthesis and accumulation of this compound.

Table 1: Fermentation Media Composition

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Glycerol | - | 10 |

| Polypeptone | 5 | - |

| Meat Extract | 5 | - |

| Yeast Extract | 3 | 5 |

| Soytone | - | 5 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 | 7.2 |

Extraction and Isolation of this compound

This compound is extracted from the culture broth and subsequently purified using a series of chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic methods.

Spectroscopic Data

The structural characterization of this compound relies on data obtained from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a detailed NMR data table for this compound is found in the original publication, Table 2 provides a representative summary of the key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Observation |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| ¹H NMR | Reveals the proton environment in the molecule. |

| ¹³C NMR | Shows the number and types of carbon atoms. |

| 2D NMR (COSY, HMBC) | Establishes the connectivity of protons and carbons. |

Biological Activity

This compound has demonstrated significant cytocidal activity against various cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated against HeLa S3 and B16 melanoma cells. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, are summarized in Table 3.

Table 3: Cytocidal Activity of this compound

| Cell Line | IC₅₀ (µg/ml) |

| HeLa S3 | Data to be sourced from original publication |

| B16 Melanoma | Data to be sourced from original publication |

Visualizing the Workflow and Biosynthetic Logic

Experimental Workflow

The overall process for the discovery and isolation of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway Logic

The biosynthesis of furaquinocins involves a hybrid pathway combining polyketide and isoprenoid precursors. A key step is the prenylation of a naphthoquinone scaffold.

Caption: Simplified logic of the this compound biosynthetic pathway.

Conclusion

This compound, produced by Streptomyces sp. KO-3988, represents a class of meroterpenoid antibiotics with significant potential for anticancer drug development. The methodologies for its fermentation, extraction, and purification are well-established, providing a solid foundation for further research and development. This guide provides a comprehensive overview of the key technical aspects related to the discovery and isolation of this compound, serving as a valuable resource for the scientific community.

References

- 1. Novel antibiotics, furaquinocins ... preview & related info | Mendeley [mendeley.com]

- 2. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Furaquinocin C: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C is a member of the furaquinocin family of meroterpenoids, hybrid natural products derived from a polyketide and a terpenoid precursor. Isolated from Streptomyces species, this compound has garnered interest due to its notable cytocidal activity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture featuring a furanonaphthoquinone core linked to a monoterpene-derived side chain. The molecule is characterized by a high degree of oxidation and multiple stereocenters.

1.1. Planar Structure

The planar structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques. The core is a naphtho[2,3-b]furan-4,9-dione, which is further substituted with methyl and methoxy groups.

1.2. Absolute Stereochemistry

The absolute stereochemistry of naturally occurring (-)-Furaquinocin C has been determined to be (2R, 3R). This assignment was confirmed through the total synthesis of (-)-Furaquinocin C and its epimers. Comparison of the optical rotation of the natural product with synthetic diastereomers provided definitive proof of the stereochemical configuration at the C-2 and C-3 positions of the dihydrofuran ring. The optical rotation of natural this compound ([α]D = -25°) is opposite to that of its synthetic 3-epimer, (2R, 3S)-Furaquinocin C ([α]D = +58°), supporting the (2R, 3R) assignment for the natural product.[1]

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Furaquinocin Core

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations |

| 2 | ~91.4 | ~4.99 (q, 6.5) | 2-Me, C-3 |

| 3 | ~46.5 | ~3.55 (dq, 6.5, 3.5) | 2-Me, 3-Me, C-2, C-3a |

| 3a | ~158.0 | - | |

| 4 | ~182.0 | - | |

| 4a | ~110.0 | - | |

| 5 | ~108.0 | ~6.80 (s) | C-4, C-6, C-9a |

| 6 | ~160.0 | - | |

| 7-OMe | ~60.7 | ~4.00 (s) | C-7 |

| 7 | ~162.0 | - | |

| 8-Me | ~9.3 | ~2.06 (s) | C-7, C-8, C-8a |

| 8 | ~118.0 | - | |

| 8a | ~134.0 | - | |

| 9 | ~180.0 | - | |

| 9a | ~133.0 | - | |

| 9b | ~124.0 | - | |

| 2-Me | ~15.0 | ~1.50 (d, 6.5) | C-2, C-3 |

| 3-Me | ~9.5 | ~1.25 (d, 6.5) | C-2, C-3 |

Note: Data is representative and compiled from spectral data of closely related furaquinocins and confirmed by synthetic studies. Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocols

3.1. Isolation of this compound from Streptomyces sp. KO-3988

The following is a generalized protocol for the isolation of this compound from the culture broth of Streptomyces sp. KO-3988.

-

Fermentation: Streptomyces sp. KO-3988 is cultured in a suitable production medium (e.g., SG medium) under aerobic conditions for several days to allow for the production of secondary metabolites.[1]

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[1]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound.

-

Normal-Phase Chromatography: The extract is first fractionated on a silica gel column using a gradient of hexane and ethyl acetate.

-

Size-Exclusion Chromatography: Fractions containing furaquinocins are further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of acetonitrile and water, to yield pure this compound.[1]

-

3.2. General Procedure for Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz or higher). Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure and assign proton and carbon signals.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the isolated compound.

Biosynthesis and Experimental Workflows

The biosynthesis of this compound is a complex process that has been the subject of significant research. It involves the convergence of the polyketide and terpenoid pathways. The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the isolation and characterization of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General workflow for this compound isolation and characterization.

Biological Activity and Mechanism of Action

Furaquinocins, including this compound, have demonstrated significant cytocidal activity against various human cancer cell lines, such as HeLa S3 and B16 melanoma cells.[2] However, the precise molecular mechanism underlying this cytotoxicity has not been fully elucidated in the reviewed literature. Further investigation is required to identify the specific molecular targets and signaling pathways modulated by this compound that lead to cell death.

Conclusion

This compound remains an intriguing natural product with a challenging chemical structure and promising biological activity. This guide has summarized the current knowledge of its chemical and stereochemical properties, providing a foundation for further research and development. The detailed spectroscopic and synthetic data, coupled with an understanding of its biosynthesis, will be invaluable for the design of novel analogs with potentially improved therapeutic properties. Future work should focus on elucidating the specific mechanism of action to fully realize the therapeutic potential of the furaquinocin scaffold.

References

Furaquinocin C: Unraveling its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furanonaphthoquinone class of natural products, has demonstrated notable cytocidal activities against various cancer cell lines, including HeLa and B16 melanoma cells.[1] While direct, in-depth research on the specific molecular mechanisms of this compound is limited, this guide synthesizes the available data and extrapolates from studies on closely related furanonaphthoquinones to present a putative mechanism of action. The primary anticancer activity of this class of compounds appears to be mediated through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest. This document provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide further research and drug development efforts.

Core Mechanism of Action: ROS-Mediated Apoptosis

The central hypothesis for the anticancer effect of furanonaphthoquinones, the class of compounds to which this compound belongs, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can inflict damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[3][4][5]

Studies on a related furanonaphthoquinone, FNQ13, have shown that its cytotoxic effects are significantly reduced by radical scavengers, highlighting the critical role of ROS.[2] The primary source of this ROS production is believed to be the mitochondria.

The Role of the Mitochondrial Voltage-Dependent Anion Channel (VDAC)

A key player in the furanonaphthoquinone-induced ROS generation is the voltage-dependent anion channel (VDAC), a protein located on the outer mitochondrial membrane.[2] Research indicates a significant correlation between VDAC expression levels in cancer cells and their susceptibility to furanonaphthoquinone-induced cell death.[2] The proposed mechanism involves the interaction of the furanonaphthoquinone with NADH at the mitochondrial surface, a process facilitated by VDAC, leading to the production of H₂O₂.[2] Overexpression of VDAC increases H₂O₂ production and cell death, while its knockdown has the opposite effect.[2]

This process is thought to contribute to the opening of the mitochondrial permeability transition pore (mPTP), a critical event that leads to mitochondrial swelling and the release of pro-apoptotic factors into the cytoplasm, thereby initiating the apoptotic cascade.[2][6]

Signaling Pathways

Based on the known effects of ROS and the general mechanisms of anticancer agents, the following signaling pathways are likely to be involved in the action of this compound.

Intrinsic Apoptosis Pathway

The furanonaphthoquinone-induced increase in mitochondrial ROS and subsequent mPTP opening directly triggers the intrinsic apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[7]

Caption: Proposed mechanism of this compound-induced apoptosis via VDAC-mediated ROS production.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival in many cancers.[8][9][10][11] While direct evidence for this compound's effect on this pathway is lacking, it is a common target for anticancer agents. ROS has been shown to modulate the activity of key components of this pathway. It is plausible that the oxidative stress induced by this compound could lead to the inhibition of the pro-survival PI3K/Akt signaling, thereby contributing to its apoptotic effects.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound-induced ROS.

Quantitative Data

Specific IC50 values for this compound are not widely available in the public domain. However, data for related furanonaphthoquinones and other compounds with similar proposed mechanisms provide a benchmark for its potential potency.

Table 1: Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (Furanonaphthoquinone regioisomer) | HCT116 (Colon) | 22.4 | [12] |

| Compound 2 (Furanonaphthoquinone regioisomer) | HCT116 (Colon) | 0.34 | [12] |

| Furanonaphthoquinones (General) | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 6 hours).

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., VDAC, Akt, p-Akt, mTOR, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related furanonaphthoquinones exert their anticancer effects primarily through the induction of ROS, leading to mitochondrial-mediated apoptosis. The VDAC appears to be a key molecular target in this process. However, further research is imperative to fully elucidate the specific molecular interactions and signaling pathways directly modulated by this compound.

Future studies should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Confirming the role of VDAC in this compound-induced ROS production and apoptosis using VDAC overexpression and knockdown models.

-

Investigating the impact of this compound on the PI3K/Akt/mTOR pathway and other relevant cancer signaling cascades.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the mechanism of action of this compound will be instrumental in its potential development as a novel anticancer therapeutic.

References

- 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological Activity of Furaquinocin C Against HeLa S3 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin C, a member of the furaquinocin class of antibiotics isolated from Streptomyces sp. KO-3988, has demonstrated notable cytocidal activity against the human cervical adenocarcinoma cell line, HeLa S3, in vitro.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound on HeLa S3 cells, including available data on its cytotoxicity. While specific mechanistic pathways for this compound have yet to be fully elucidated in the public domain, this document outlines detailed experimental protocols for assessing its cytotoxic and apoptotic potential, drawing from established methodologies for similar compounds. Furthermore, this guide presents visual workflows and potential signaling pathways to aid in the design and interpretation of future research endeavors focused on this promising natural product.

Quantitative Cytotoxicity Data

While a specific 50% inhibitory concentration (IC₅₀) for this compound against HeLa S3 cells is not available in the reviewed literature, the cytocidal activity of this class of compounds is evident. Closely related analogs, Furaquinocin A and B, also isolated from Streptomyces sp. KO-3988, exhibit cytocidal effects at low microgram per milliliter concentrations.[2] This suggests that this compound likely possesses comparable potency. The following table summarizes the available data for related Furaquinocins to provide a contextual baseline for experimental design.

| Compound | Cell Line | Activity | Concentration | Citation |

| Furaquinocin A | HeLa S3 | Cytocidal | 3.1 µg/mL | [2] |

| Furaquinocin B | HeLa S3 | Cytocidal | 1.6 µg/mL | [2] |

| This compound | HeLa S3 | Cytocidal | Not Specified | [1] |

Experimental Protocols

To facilitate further investigation into the biological activity of this compound against HeLa S3 cells, detailed protocols for key experimental assays are provided below. These methodologies are based on standard practices for assessing cytotoxicity, apoptosis, and cell cycle progression in mammalian cell culture.

Cell Culture and Maintenance

HeLa S3 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate HeLa S3 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed HeLa S3 cells in a 6-well plate and treat with this compound at concentrations around the estimated IC₅₀ for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture HeLa S3 cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the biological activity of this compound on HeLa S3 cells.

Potential Signaling Pathway for Apoptosis Induction

While the precise mechanism of this compound-induced cell death in HeLa S3 cells is unknown, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram depicts a generalized model of this pathway, which could be investigated as a potential mechanism for this compound.

References

Furaquinocin C and its Congeners: A Deep Dive into Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, primarily isolated from various Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antitumor, antibacterial, and cytotoxic effects.[2][4][5] This technical guide provides an in-depth exploration of Furaquinocin C and its known congeners, focusing on their structural nuances, biological activities, and the experimental methodologies employed in their study.

Core Structural Features and Congener Diversity

The fundamental structure of furaquinocins consists of a 1,3,6,8-tetrahydroxynaphthalene (THN) core, a polyketide derivative, fused to a prenyl moiety derived from the terpenoid pathway.[5][6] The structural diversity among the furaquinocin congeners arises from variations in the terpene side chain and modifications to the naphthoquinone skeleton.[7][8]

This compound, along with its congeners Furaquinocin A, B, D, E, F, G, and H, were first isolated from the culture broth of Streptomyces sp. KO-3988.[4] More recently, Furaquinocins K and L were identified from Streptomyces sp. Je 1-369.[5][6] The primary structural differences lie in the oxidation and cyclization patterns of the terpene unit and substitutions on the naphthoquinone core. For instance, Furaquinocins K and L exhibit modifications on the polyketide naphthoquinone skeleton, a feature not observed in previously identified congeners.[5][6][8] Furaquinocin L is particularly unique due to the presence of a rare acetylhydrazone fragment.[5][6]

Comparative Biological Activity

The structural variations among furaquinocin congeners directly influence their biological activity. While many furaquinocins exhibit cytotoxic effects against cancer cell lines, some also show promising antibacterial properties.

| Compound | Organism | Cell Line | Activity Type | IC50 / MIC | Reference |

| This compound | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin D | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin E | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin F | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin G | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin H | Streptomyces sp. KO-3988 | HeLa S3, B16 Melanoma | Cytocidal | Not Specified | [4] |

| Furaquinocin K | Streptomyces sp. Je 1-369 | HepG2 | Cytotoxicity | Not Specified | [8] |

| Furaquinocin L | Streptomyces sp. Je 1-369 | Gram-positive bacteria | Antibacterial | Not Specified | [5][8] |

Experimental Protocols

The isolation, characterization, and synthesis of furaquinocins involve a range of sophisticated experimental techniques.

Isolation and Purification

Furaquinocins are typically isolated from the culture broth of producing Streptomyces strains. A general workflow involves:

-

Fermentation: Culturing the Streptomyces strain in a suitable medium (e.g., SK no. 2 medium) to promote secondary metabolite production.[9]

-

Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.

-

Chromatography: Purification of the crude extract using various chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).[7][9]

Structure Elucidation

The chemical structures of furaquinocins are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the connectivity and stereochemistry of the molecule.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compounds.[9]

Total Synthesis

The total synthesis of furaquinocins provides a means to confirm their structure and to generate analogs for structure-activity relationship studies. A key synthetic strategy involves:

-

Stereoselective Construction of the Terpene Moiety: Establishing the correct stereochemistry of the terpene side chain is a critical step.

-

Formation of the Furanonaphthoquinone Core: Construction of the core aromatic system.

-

Coupling and Cyclization: Joining the terpene and naphthoquinone fragments and subsequent cyclization to form the final product.

A viable synthetic route for furaquinocins A, B, D, and H has been described, utilizing a stereodefined epoxide as a versatile intermediate.[10]

Biosynthesis of Furaquinocins

The biosynthesis of furaquinocins is a complex process involving a series of enzymatic reactions. The biosynthetic gene clusters for furaquinocins have been identified in producing Streptomyces strains.[8][9]

A key step in the biosynthesis is the prenylation of a THN derivative, catalyzed by a prenyltransferase.[3][11] The biosynthesis of the THN core itself involves a unique reductive deamination of an 8-amino-flaviolin intermediate.[1][2] This is followed by prenylation and a novel intramolecular hydroalkoxylation of an alkene to form the cyclic ether structure of the terpene moiety.[1][2]

Caption: Simplified workflow of Furaquinocin biosynthesis.

Logical Relationship of Furaquinocin Congeners

The structural relationships between this compound and its congeners can be visualized as a network of modifications from a common biosynthetic precursor.

Caption: Logical relationships among Furaquinocin congeners.

References

- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

Initial literature review on the furaquinocin family of compounds

An In-depth Technical Guide to the Furaquinocin Family of Compounds

Introduction

The furaquinocins are a family of naturally occurring meroterpenoid compounds isolated exclusively from bacteria of the Streptomyces genus.[1] These molecules are of significant interest to the scientific community due to their hybrid biosynthetic origin and their broad spectrum of potent biological activities, including antitumor, antibacterial, and antifungal properties.[2][3] Structurally, they are classified as naphthoquinone-based meroterpenoids, arising from a combination of the polyketide and terpenoid biosynthetic pathways.[2][4]

Furaquinocin A, one of the first identified members, was isolated from Streptomyces sp. strain KO-3988 and demonstrated significant antitumor activity.[3] Subsequent research has led to the discovery of numerous congeners, including furaquinocins A-H, and more recently, furaquinocins K and L, which exhibit distinct bioactivity profiles.[2][5] This guide provides a comprehensive literature review on the furaquinocin family, detailing their chemical structure, biosynthesis, biological activities, and the experimental methodologies used in their study.

Chemical Structure and Biosynthesis

Furaquinocins are hybrid isoprenoid-polyketides.[6] Their core structure is derived from 1,3,6,8-tetrahydroxynaphthalene (THN), a polyketide, which is then modified by the attachment of a terpenoid moiety.[1][3] The diversity within the furaquinocin family arises from variations in this terpenoid side chain and modifications to the naphthoquinone skeleton.[3][7] A notable recent discovery is furaquinocin L, which features a rare acetylhydrazone fragment, expanding the known chemical diversity of this family.[2][7]

The biosynthesis of furaquinocins is a complex enzymatic process that has been a subject of detailed investigation. The biosynthetic gene clusters, often referred to as 'fur' clusters, have been identified in producing Streptomyces strains.[2][3] A recent study has elucidated a more complete pathway, highlighting several key and unusual enzymatic steps.[8]

The proposed biosynthetic pathway begins with the formation of the THN core, which is converted to the common biosynthetic intermediate 8-amino-flaviolin (8-AF).[8][9] A critical and unusual step involves the reductive deamination of 8-AF through a transient diazotization, which forms a key hydroquinone intermediate.[6][8] This intermediate is essential for the subsequent prenylation and cyclization reactions that form the final furaquinocin structure.[6][8]

References

- 1. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 [mdpi.com]

- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an al ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08319A [pubs.rsc.org]

No Direct Evidence Found for Cytocidal Properties of Furaquinocin C on B16 Melanoma Cells

Despite a comprehensive search of available scientific literature, no specific studies detailing the cytocidal (cell-killing) properties of Furaquinocin C on B16 melanoma cells were identified.

Researchers, scientists, and drug development professionals are advised that there is currently a lack of published data on the direct effects, mechanisms of action, and associated signaling pathways of this compound in the context of this specific cancer cell line.

The initial investigation sought to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways. However, the absence of primary research on this particular topic prevents the fulfillment of these requirements.

Further research would be necessary to determine if this compound exhibits any cytotoxic or apoptotic activity against B16 melanoma cells. Such studies would involve a series of standard in vitro assays, including but not limited to:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the concentration-dependent effect of this compound on the proliferation and survival of B16 melanoma cells.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): To investigate whether this compound induces programmed cell death.

-

Cell Cycle Analysis: To assess if the compound causes cell cycle arrest at specific phases.

-

Western Blotting and other molecular techniques: To identify and characterize the signaling pathways that might be modulated by this compound.

Until such research is conducted and published, any potential therapeutic application of this compound for melanoma remains speculative. Professionals in the field are encouraged to consult peer-reviewed scientific databases for any future studies that may emerge on this topic.

The Origin and Natural Source of Furaquinocin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, a group of meroterpenoids with a hybrid polyketide and isoprenoid biosynthetic origin. These natural products have garnered significant interest within the scientific community due to their potent biological activities, including antitumor and antibacterial properties. This technical guide provides an in-depth exploration of the origin, natural source, biosynthesis, and key experimental methodologies associated with this compound, tailored for professionals in drug discovery and development.

Natural Source and Producing Organisms

This compound is a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. Specifically, this compound has been isolated from the culture broth of various Streptomyces species.

The primary producing organism identified is Streptomyces sp. KO-3988 [1]. More recently, other furaquinocins have been isolated from Streptomyces sp. Je 1-369 , which was isolated from the rhizosphere soil of Juniperus excelsa[2]. These findings indicate that soil and rhizosphere environments are promising sources for discovering novel furaquinocin-producing Streptomyces strains.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the polyketide and the mevalonate pathways. The core scaffold is derived from a type III polyketide synthase, which produces 1,3,6,8-tetrahydroxynaphthalene (THN)[3]. This initial structure undergoes a series of enzymatic modifications, including oxidation, methylation, prenylation, reductive deamination, and cyclization to yield the final this compound molecule.

A key step in the biosynthesis is the attachment of a geranyl group, a C10 isoprenoid unit, to the polyketide core. This reaction is catalyzed by a prenyltransferase enzyme, Fur7[4]. The biosynthetic gene cluster for furaquinocins has been identified, providing insights into the enzymatic machinery responsible for its production[2][5].

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa S3 | Cervical Cancer | Data not specified | [1] |

| B16 Melanoma | Skin Cancer | Data not specified | [1] |

| HCT-116 | Colon Carcinoma | ~6 | [3] |

Note: Specific IC50 values for HeLa S3 and B16 melanoma cells were not provided in the available literature, though cytocidal activities were reported.

Experimental Protocols

Isolation of Producing Microorganism (Streptomyces sp.) from Soil

-

Sample Collection: Collect soil samples from a depth of 10-15 cm into sterile bags.

-

Sample Pre-treatment: Air-dry the soil samples for one week to reduce the population of non-spore-forming bacteria.

-

Serial Dilution: Suspend 1 g of dried soil in 100 mL of sterile 0.9% NaCl solution. Perform serial dilutions of the soil suspension.

-

Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents (e.g., nystatin) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation and Purification: Observe the plates for characteristic chalky, filamentous colonies typical of Streptomyces. Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

Fermentation for this compound Production

-

Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a flask containing a suitable seed medium (e.g., Starch Casein Broth). Incubate at 28°C on a rotary shaker for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger production flask containing the production medium.

-

Incubation: Incubate the production culture at 28°C with shaking (e.g., 180 rpm) for 7-10 days.

-

Extraction: After incubation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate.

-

Concentration: Evaporate the ethyl acetate layer under reduced pressure to obtain the crude extract containing this compound.

Purification of this compound

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate major fractions.

-

Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detector at a wavelength where furaquinocins show strong absorbance (e.g., 254 nm or based on UV-Vis spectrum).

-

Fraction Collection: Collect the peaks corresponding to this compound.

-

Structure Elucidation by NMR Spectroscopy

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present in the molecule.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

-

Data Analysis: Integrate the data from all NMR experiments to determine the complete chemical structure of this compound.

Visualizations

Experimental Workflow for this compound Isolation and Characterization

Caption: Workflow for this compound discovery.

Conclusion

This compound, a promising bioactive compound, originates from soil-dwelling Streptomyces. Its complex biosynthesis, involving a hybrid of polyketide and isoprenoid pathways, offers intriguing targets for biosynthetic engineering to produce novel analogs. The detailed experimental protocols provided in this guide for isolation, fermentation, purification, and structure elucidation serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products. The potent cytotoxic activities of furaquinocins underscore their potential as scaffolds for the development of new anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Furaquinocin C from Streptomyces Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid metabolites produced by actinomycetes, particularly Streptomyces species.[1] These compounds have garnered interest due to their potential cytotoxic activities against various cancer cell lines. This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces sp. KO-3988, the original producing strain.[2] The methodologies outlined below are compiled from published literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and purification. While specific quantitative data for this compound is not extensively detailed in the available literature, its structural similarity to other furaquinocins suggests it is a moderately polar compound, soluble in organic solvents like ethyl acetate, methanol, and chloroform, and sparingly soluble in water.

| Property | Description | Reference |

| Molecular Formula | C₂₂H₂₄O₅ | [3] |

| Molecular Weight | 368.42 g/mol | Inferred from Molecular Formula |

| Compound Class | Naphthoquinone-based meroterpenoid | [4][5] |

| Producing Organism | Streptomyces sp. KO-3988 | [2] |

| Solubility | Soluble in ethyl acetate, methanol, chloroform; sparingly soluble in water. | General property of similar compounds |

| Appearance | Yellowish powder | General property of similar compounds |

Experimental Protocols

This section details the step-by-step methodology for the production, extraction, and purification of this compound from Streptomyces culture.

Fermentation of Streptomyces sp. KO-3988

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KO-3988. The following protocol is based on general fermentation conditions for Streptomyces and can be optimized for enhanced yield.[6][7][8][9][10][11]

a. Seed Culture Preparation:

-

Prepare a suitable seed medium (e.g., ISP-2 broth containing yeast extract, malt extract, and dextrose).[6]

-

Inoculate a sterile flask containing the seed medium with a loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 from a mature agar plate.

-

Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

b. Production Fermentation:

-

Prepare the production medium. A variety of media can be used for Streptomyces fermentation to produce secondary metabolites. A suitable medium could be formulated based on glucose, soybean meal, and various salts.[6][7][12]

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C for 7-12 days on a rotary shaker at 180-220 rpm.[9] Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth.

-

Separate the mycelial biomass from the culture broth by centrifugation at 5,000-10,000 x g for 15-20 minutes.

-

The supernatant (cell-free broth) contains the secreted this compound.

-

Extract the supernatant twice with an equal volume of ethyl acetate.[13]

-

Combine the organic layers and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.[4]

a. Silica Gel Column Chromatography (Normal-Phase):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or gradient system of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the this compound-containing fractions and concentrate under reduced pressure.

b. Size-Exclusion Chromatography (Sephadex LH-20):

-

Dissolve the partially purified fraction from the silica gel column in a suitable solvent, typically methanol or a chloroform-methanol mixture.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with the same solvent.

-

Elute with the same solvent isocratically.

-

Collect fractions and monitor for the presence of this compound.

-

Pool the pure fractions and concentrate.

c. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative HPLC.[4][14][15][16]

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength where this compound has significant absorbance.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the isolation process, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for this compound isolation and purification.

Data Summary

The following table summarizes the key quantitative parameters for the isolation protocol. Note that some values are generalized based on common laboratory practices due to the lack of specific published data for this compound.

| Stage | Parameter | Value/Range | Unit |

| Fermentation | Incubation Temperature | 28 - 30 | °C |

| Incubation Time | 7 - 12 | days | |

| Shaker Speed | 180 - 220 | rpm | |

| Inoculum Size | 5 - 10 | % (v/v) | |

| Extraction | Centrifugation Speed | 5,000 - 10,000 | x g |

| Extraction Solvent | Ethyl Acetate | - | |

| Solvent to Broth Ratio | 1:1 (v/v) | - | |

| Purification (HPLC) | Column Type | C18 Reversed-Phase | - |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | - | |

| Flow Rate | 1 - 5 (analytical), 10-50 (preparative) | mL/min |

Conclusion

This document provides a comprehensive protocol for the isolation of this compound from Streptomyces culture broth, intended for use by researchers in the field of natural product drug discovery. The outlined steps for fermentation, extraction, and multi-step chromatographic purification are based on established methodologies for similar compounds. Adherence to this protocol, with appropriate optimization, should facilitate the successful isolation of this compound for further biological evaluation and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. banglajol.info [banglajol.info]

- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid purification of protein kinase C by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Purification of Furaquinocin C and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Furaquinocin C and its analogs using High-Performance Liquid Chromatography (HPLC). The methods outlined below are compiled from various research findings and are intended to guide researchers in the isolation and purification of these bioactive compounds.

Introduction to Furaquinocins and HPLC Purification

Furaquinocins are a family of meroterpenoids produced by Streptomyces species, exhibiting a range of biological activities, including potent antitumor and antibacterial effects.[1][2] The purification of these compounds from complex fermentation broths is a critical step for their structural elucidation, biological evaluation, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an effective technique for the high-resolution separation and purification of this compound and its structurally related analogs.[2]

Experimental Protocols

General Multi-Step Purification Workflow

The isolation of Furaquinocins from fermentation broth typically involves a multi-step purification strategy to remove impurities and concentrate the target compounds prior to the final HPLC step. A general workflow is as follows:

Preparative HPLC Protocol for Furaquinocin Analogs (e.g., K and L)

This protocol is adapted from the successful isolation of Furaquinocins K and L and can be optimized for this compound and other analogs.[2]

Instrumentation:

-

Preparative HPLC system equipped with a UV-Vis detector.

Sample Preparation:

-

The partially purified Furaquinocin fraction from the preceding purification steps (e.g., Size-Exclusion Chromatography) should be dissolved in a suitable solvent, such as methanol or a small volume of the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection.

HPLC Conditions:

| Parameter | Value |

| Column | Semipreparative C18 (e.g., Phenomenex Synergi™ 4 µm Fusion-RP 80 Å, 250 x 10 mm) |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |

| Gradient | A linear gradient optimized for the separation of the specific analogs. A starting point could be a gradient from 60% A to 100% B over 30-40 minutes. |

| Flow Rate | 4 mL/min |

| Detection Wavelength | 254 nm and/or other wavelengths based on the UV-Vis spectrum of the target Furaquinocin. |

| Injection Volume | Dependent on the column size and sample concentration. |

Fraction Collection:

-

Collect fractions based on the elution profile, targeting the peaks corresponding to the Furaquinocins of interest. The purity of the collected fractions should be assessed by analytical HPLC.

Data Presentation

Table 1: Isolated Furaquinocin Analogs

| Furaquinocin Analog | Molecular Formula | Key Structural Features / Notes |

| This compound | C22H26O5 | A well-characterized member of the furaquinocin family. |

| Furaquinocin D | C22H26O6 | Contains an additional hydroxyl group compared to this compound.[3] |

| Furaquinocin E | C22H24O6 | Differs in the side chain from this compound. |

| Furaquinocin F | C22H24O5 | Differs in the side chain from this compound. |

| Furaquinocin G | C22H26O6 | Isomeric with Furaquinocin D. |

| Furaquinocin H | C22H24O6 | Isomeric with Furaquinocin E. |

| Furaquinocin K | C23H28O5 | Contains a methoxy group at C-4, which is absent in this compound.[2] |

| Furaquinocin L | C24H30N2O6 | Possesses an acetylhydrazone moiety, which is rare in natural products.[2] |

Visualizations

Furaquinocin Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of Furaquinocin, a complex process involving multiple enzymatic steps. This pathway provides a basis for understanding the structural diversity of Furaquinocin analogs.[4]

Representative Apoptosis Signaling Pathway for Naphthoquinone Compounds

While the specific signaling pathway for this compound-induced apoptosis is not fully elucidated, many naphthoquinone derivatives are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.[5][6][7][8][9] The following diagram represents a plausible mechanism of action.

Conclusion

The HPLC-based purification of this compound and its analogs is a crucial step in the research and development of these promising natural products. The protocols and data presented here provide a foundation for researchers to develop and optimize their own purification strategies. Further investigation is needed to establish a standardized analytical HPLC method for the comparative analysis of all Furaquinocin analogs and to fully elucidate the specific molecular mechanisms underlying their biological activities.

References

- 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Furaquinocin C using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Furaquinocin C, a member of the naphthoquinone-based meroterpenoid family of natural products. Furaquinocins are produced by species of Streptomyces and have garnered interest for their biological activities. The protocols and data presented herein are designed to assist researchers in the isolation, identification, and characterization of this compound and related compounds.

Introduction to this compound

This compound is a natural product isolated from the culture broth of Streptomyces sp. KO-3988. Its structure, along with several congeners, was first reported by Ishibashi et al. in 1991. The structural elucidation of these complex molecules relies heavily on a suite of NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. These methods allow for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.

While the original NMR data for this compound was published in 1991, this application note will utilize the detailed and more recently published NMR data of the closely related analogue, Furaquinocin K, for illustrative purposes. Furaquinocin K shares the core scaffold of this compound, providing a relevant and comprehensive dataset for demonstrating the structural elucidation process.

Data Presentation: NMR Spectral Data of Furaquinocin K

The following tables summarize the ¹H and ¹³C NMR data for Furaquinocin K, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR. This data is representative of the furaquinocin family and serves as a valuable reference for the analysis of this compound.

Table 1: ¹H and ¹³C NMR Data of Furaquinocin K in CDCl₃ [1]

| Position | δC (ppm) | δH (ppm) | Multiplicity | Key HMBC Correlations |

| 2 | 79.8 | 4.65 | d (8.0) | 3, 4, 1' |

| 3 | 43.1 | 2.55 | m | 2, 4, 5, 1' |

| 4 | 196.8 | - | - | 3, 5, 4a |

| 4a | 115.8 | - | - | 4, 5, 9a |

| 5 | 161.4 | - | - | 4, 4a, 6, 9a |

| 6 | 98.7 | 6.60 | s | 4a, 5, 7, 8 |

| 7 | 164.8 | - | - | 5, 6, 8, 9 |

| 8 | 108.9 | - | - | 6, 7, 9, 9a |

| 9 | 181.7 | - | - | 7, 8, 9a |

| 9a | 138.8 | - | - | 4a, 5, 8, 9 |

| 1' | 118.8 | 5.20 | t (7.0) | 2, 3, 2', 3' |

| 2' | 39.8 | 2.10 | m | 1', 3', 4' |

| 3' | 124.3 | 5.10 | t (7.0) | 1', 2', 4', 5' |

| 4' | 25.7 | 2.05 | m | 2', 3', 5' |

| 5' | 131.3 | - | - | 3', 4', 6', 7' |

| 6' | 17.7 | 1.68 | s | 4', 5', 7' |

| 7' | 25.7 | 1.60 | s | 4', 5', 6' |

| 8-Me | 9.2 | 2.15 | s | 7, 8, 9 |

| 7-OMe | 60.8 | 3.90 | s | 7 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). HMBC correlations are from the proton in the indicated position to the correlated carbons.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These are general protocols that can be adapted to most modern NMR spectrometers.

Sample Preparation

-

Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-220 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

-

Visualization of Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

Caption: Workflow for the structural elucidation of this compound.

References

Application Note: Mass Spectrometry Analysis of Furaquinocin C and its Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. The chemical structure of this compound consists of a naphthoquinone core fused to a furan ring and substituted with a terpene-derived side chain. Accurate identification and characterization of this compound and its metabolites are crucial for pharmacological studies and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation patterns.

Chemical Structure and Physicochemical Properties

Based on its structural similarity to other furaquinocins, the chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄O₅ |

| Monoisotopic Mass | 368.1624 u |

| Calculated m/z [M+H]⁺ | 369.1697 |

| Calculated m/z [M+Na]⁺ | 391.1516 |

| Calculated m/z [M-H]⁻ | 367.1551 |

Experimental Protocol

This protocol outlines a general procedure for the extraction and LC-MS/MS analysis of this compound from bacterial cultures.

Sample Preparation: Extraction from Streptomyces Culture

-

Culture Growth: Cultivate the Streptomyces strain known to produce this compound in a suitable liquid medium (e.g., ISP2 medium) at 28°C for 5-7 days with shaking.

-

Extraction:

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure.

-

-

Sample Reconstitution: Dissolve the dried extract in a suitable solvent, such as methanol or a mixture of methanol and water, for LC-MS/MS analysis. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Full Scan MS Range | m/z 100-1000 |

| MS/MS Acquisition | Product ion scan of m/z 369.2 |

| Collision Energy | Ramped from 10-40 eV to observe a range of fragments. |

Data Presentation

The following table summarizes the expected and reported mass-to-charge ratios for this compound and its key fragments.

Table 2: Mass Spectrometry Data for this compound

| Ion | Description | Calculated m/z | Observed m/z (from MRM data) |

| [M+H]⁺ | Protonated molecule | 369.1697 | 369 |

| Fragment 1 | Loss of the terpene side chain (C₈H₁₄O) | 259.0652 | 259 |

| Fragment 2 | Further fragmentation of the naphthoquinone core | - | 228 |

Fragmentation Pathway

The fragmentation of this compound in positive ion mode is primarily driven by the cleavage of the terpene side chain from the naphthoquinone core. The proposed fragmentation pathway is illustrated in the diagram below. The initial protonation likely occurs on one of the carbonyl oxygens of the naphthoquinone ring or the ether oxygen of the furan ring. Collision-induced dissociation (CID) then promotes the cleavage of the bond connecting the side chain to the core, resulting in the stable fragment at m/z 259. Further fragmentation of this core structure can lead to the ion at m/z 228.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow